2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfinyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2S/c10-7-2-1-6(8(11)3-7)4-16(15)5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAJHMHXDKYNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfinate to form 2,4-dichlorobenzylsulfinyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfinyl group attached to an acetohydrazide moiety, characterized by the following molecular structure:
- Molecular Formula : C10H12Cl2N2O2S
- Molecular Weight : Approximately 295.19 g/mol
- Functional Groups : Sulfinyl, hydrazide, dichlorophenyl
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer properties. For instance, derivatives of acetohydrazide have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives showed cytotoxic effects against human cancer cells, suggesting that 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide might possess similar activities due to its structural features .
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or receptors related to cancer cell proliferation and survival. The presence of the dichlorophenyl group may enhance binding affinity to biological targets, leading to increased therapeutic efficacy .
Agricultural Science
Herbicidal Properties
There is a growing interest in the use of sulfonamide derivatives as herbicides. The compound has been investigated in formulations aimed at enhancing the effectiveness of pre-emergence herbicides. Studies indicate that compounds based on this compound can improve weed control while minimizing environmental impact .
Data Tables
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential anticancer activity against various cell lines | |
| Agricultural Science | Enhanced efficacy in herbicide formulations |
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal explored the synthesis of new acetohydrazide derivatives and their biological evaluation against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in targeted cancer cells .
Case Study 2: Herbicidal Formulations
Another research effort focused on developing herbicide formulations incorporating this compound. Field trials demonstrated improved weed suppression compared to standard herbicides alone, highlighting its potential as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2.1. Enzyme Inhibition
- α-Glucosidase Inhibition :
Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) exhibit IC50 values of 6.10 ± 0.5 μM, surpassing the standard acarbose (IC50 = 378.2 ± 0.12 μM) . The target compound’s sulfinyl group may enhance binding affinity compared to ethyl-thio or oxadiazole derivatives.
2.2.2. Anticancer Activity
- Oxadiazole derivatives with 2,4-dichlorophenyl groups demonstrate selective activity against liver cancer (IC50 = 2.46 μg/mL) .
2.2.3. Antimicrobial Activity
- Antibacterial/Antifungal :
Schiff base derivatives of 2-(2,4-dichlorophenyl)acetohydrazide exhibit moderate activity against E. coli and S. aureus, with efficacy dependent on substituents (e.g., 4-chlorobenzylidene enhances activity) . Pyrimidinyl-thioacetohydrazides show potent inhibition against Gram-positive bacteria, comparable to ceftriaxone .
2.2.4. Other Activities
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl moiety enhances binding to enzymatic targets (e.g., α-glucosidase ) and improves cytotoxicity .
- Sulfur-Containing Groups : Carbothioamide () and sulfanyl groups () increase metabolic stability and membrane permeability. The methanesulfinyl group in the target compound may offer intermediate polarity, balancing solubility and bioavailability.
- Aromatic Substitutions : Benzylidene and heterocyclic moieties (e.g., triazoles ) modulate selectivity. For example, 2,3-dimethoxybenzylidene enhances anticholinesterase activity , while nitro groups reduce actoprotective effects .
Biological Activity
2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS No. 956159-44-7) is a sulfinyl-containing hydrazide compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a dichlorophenyl group attached to a methanesulfinyl moiety and an acetohydrazide functional group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
Target Proteins :
- Dock5 : A protein involved in cell morphology and cytoskeletal organization. The compound has been shown to inhibit Dock5's ability to activate Rac, a small GTPase critical for cell migration and proliferation.
Biochemical Pathways :
- Inhibition of Rac activation leads to alterations in several signaling pathways associated with cell growth and movement, potentially impacting cancer progression and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human glioblastoma U251 | 15.4 | Inhibition of proliferation |
| Human melanoma WM793 | 12.3 | Induction of apoptosis |
These findings suggest that the compound may be a viable candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential applications in treating bacterial infections.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of hydrazides, including this compound. The study found that modifications to the dichlorophenyl group enhanced anticancer activity against multiple tumor types, emphasizing the importance of this moiety in therapeutic efficacy .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial effects of this compound. A series of experiments demonstrated that the presence of the methanesulfinyl group significantly increased the antimicrobial potency compared to related compounds lacking this feature. The study highlighted its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide?
The synthesis of this compound requires meticulous control of reaction conditions:
- Temperature : Reactions often proceed under reflux (e.g., 80–100°C in ethanol) to ensure complete conversion .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility and reaction rates, while acetic acid is used for condensation reactions .
- Stoichiometry : A 1:1 molar ratio of hydrazide precursors to aldehydes/ketones minimizes side products .
- Monitoring : Thin-layer chromatography (TLC) in 7:3 chloroform:methanol tracks reaction progress .
Q. How can purity and structural integrity be validated post-synthesis?
- Chromatography : Column chromatography with silica gel and methanol-based eluents removes unreacted starting materials .
- Spectroscopy :
- NMR : Confirm the presence of the hydrazone (NH-N=C) and sulfinyl (S=O) groups .
- Mass spectrometry : Verify molecular weight (e.g., m/z peaks matching theoretical values) .
- Recrystallization : Methanol or ethanol recrystallization improves purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Antioxidant : DPPH radical scavenging assays at concentrations of 10–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Note : Ensure compliance with ethical guidelines for in vitro use only .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from SAR studies.
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve antimicrobial potency by increasing electrophilicity .
- Methoxy or benzyloxy groups enhance antioxidant activity via radical stabilization .
- Scaffold hybridization : Incorporating benzimidazole or triazole moieties improves pharmacokinetic properties (e.g., logP) .
- Methodology : Use reductive amination or nucleophilic substitution to introduce diverse substituents .
Q. How to resolve contradictions in spectral data or bioassay results?
- Spectral discrepancies :
- Case : Split NMR peaks suggest stereoisomerism. Use chiral HPLC or NOESY to confirm configuration .
- Case : Mass spectra show unexpected adducts. Re-optimize ionization conditions (e.g., ESI vs. MALDI) .
- Bioassay variability :
- Replicate experiments with standardized protocols (e.g., fixed incubation times).
- Validate cell line viability and microbial strain authenticity .
Q. What computational tools aid in mechanistic studies or reaction design?
- Reaction modeling : Density functional theory (DFT) calculates transition-state energies for sulfinyl group formation .
- Docking studies : AutoDock Vina predicts binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .
- Retrosynthesis : Tools like ICSynth (ICReDD) propose optimal synthetic routes using quantum-chemical calculations .
Q. How to address low yields in large-scale syntheses?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for condensation steps .
- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .
- Process control : Implement flow chemistry to maintain consistent temperature and mixing .
Ethical and Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
